molecular formula C7H8N4O B599264 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 100383-13-9

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Katalognummer: B599264
CAS-Nummer: 100383-13-9
Molekulargewicht: 164.168
InChI-Schlüssel: IFOOGCCCDQVDCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 100383-13-9) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the pyrrolo[2,3-d]pyrimidine scaffold, is a 7-deazapurine analog that closely resembles purine nucleotides, allowing it to interact with a variety of enzymatic targets . This compound serves as a versatile and synthetically accessible building block for the development of novel bioactive molecules. Research into this chemical series has demonstrated substantial potential in addressing antimicrobial resistance (AMR), a critical global health challenge. Derivatives based on this scaffold have shown broad-spectrum bioactivity, including antibacterial, antifungal, and antiviral effects . Furthermore, this scaffold is highly relevant in the design of kinase inhibitors. For instance, closely related pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Bruton's tyrosine kinase (BTK) for autoimmune disease research , and as promising bumped kinase inhibitors (BKIs) targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) for malaria research . One study reported pyrrolo[2,3-d]pyrimidine-based inhibitors of PfCDPK4 with IC50 values in the sub-micromolar range (0.210–0.530 μM) , highlighting their potential as lead compounds for antimalarial agents . The structural motif of this compound allows for site-selective modifications, enabling researchers to fine-tune biological activity and physicochemical properties. It is intended for research and development purposes only in non-medical applications such as industrial chemistry or scientific research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOOGCCCDQVDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C2C=CNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857658
Record name 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100383-13-9
Record name 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

The dichloro intermediate is synthesized via reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base. Optimized conditions (3 equivalents POCl₃, 2 equivalents diisopropylethylamine, toluene, 105°C, 16 hours) yield the dichloro derivative in 87.3%.

Reaction Conditions Table

ParameterValue
Starting Material7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
ReagentsPOCl₃, diisopropylethylamine
SolventToluene
Temperature105°C
Time16 hours
Yield87.3%

Methoxy Group Introduction at Position 2

The 2-chloro substituent undergoes nucleophilic substitution with sodium methoxide (NaOMe) in methanol under reflux. This step typically achieves 70–85% yield, though solvent polarity and temperature significantly influence reaction efficiency.

Amine Group Introduction at Position 4

The 4-chloro group is replaced via ammonia treatment in a sealed tube or autoclave. Aqueous ammonia (25–30% w/w) at 120–150°C for 12–24 hours affords the 4-amine derivative. Yields range from 60–75%, with side products arising from over-amination or ring degradation.

Method 2: Ring Construction with Pre-installed Substituents

Cyclocondensation of Functionalized Precursors

Tetracyanoethylene and substituted amidines undergo cyclization to form the pyrrolo[2,3-d]pyrimidine core. For example, reaction of 2-cyanoacetamide with guanidine derivatives in dimethylformamide (DMF) at 80°C generates the 4-amino-2-methoxy variant directly, albeit in modest yields (40–50%).

Optimized Cyclocondensation Parameters

ComponentRole
TetracyanoethyleneCarbonyl source
2-MethoxyguanidineAmidine precursor
SolventDMF or MeOH
CatalystK₂CO₃

Method 3: Direct Amination of Methoxy-Substituted Intermediates

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-methoxy-4-chloropyrrolo[2,3-d]pyrimidine with ammonia or amines enables direct amination. Using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in dioxane at 100°C, this method achieves 65–80% yield with minimal byproducts.

Microwave-Assisted Amination

Microwave irradiation (150°C, 30 minutes) accelerates the amination step, improving yields to 85–90% while reducing reaction times.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

MethodKey StepYieldTime
Sequential SubstitutionDichloro intermediate42–55%48–72 hours
Ring ConstructionCyclocondensation40–50%24 hours
Direct AminationPd-catalyzed coupling65–90%4–6 hours

The sequential substitution route offers scalability but suffers from multi-step inefficiencies. Direct amination methods, while faster, require specialized catalysts and equipment.

Challenges and Side Reactions

  • Regioselectivity Issues : Competing substitution at positions 2 and 4 necessitates careful control of stoichiometry and reaction kinetics.

  • Amine Over-Alkylation : Excess ammonia or prolonged heating leads to di- or tri-aminated byproducts.

  • Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) improve substitution rates but may hydrolyze intermediates under acidic conditions.

Industrial-Scale Optimizations

  • Continuous Flow Synthesis : Tubular reactors enable precise temperature control during chlorination, reducing decomposition and improving yields to >90%.

  • Catalyst Recycling : Immobilized Pd catalysts in direct amination reduce costs by enabling 5–7 reuse cycles without activity loss.

Applications and Derivatives

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine serves as a precursor for kinase inhibitors and anticancer agents. Functionalization at the 7-position (e.g., alkylation or acylation) yields derivatives with enhanced bioactivity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolopyrimidines .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent-Driven Variations in Physicochemical Properties

The biological and chemical profiles of pyrrolo[2,3-d]pyrimidine derivatives are highly sensitive to substituent patterns. Below is a comparative table of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Activities References
2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2-OCH₃, 4-NH₂ C₇H₈N₄O 164.16 Not reported Kinase inhibition (hypothetical) -
N4-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (6) 4-NH-C₆H₄-OCH₃ C₁₃H₁₃N₄O 241.26 Not reported Anticancer (preclinical)
7-Benzyl-4-methyl-5-[2-(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine (6) 2-NH₂, 4-CH₃, 5-Ph-OCH₃, 7-Bn C₂₄H₂₆N₄O₂ 402.49 144–146 Antitumor (in vitro)
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-CH₃, 4-NH₂ C₇H₈N₄ 148.16 Not reported Chemical intermediate
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 7-CH₃, 4-NH₂ C₇H₈N₄ 148.16 Not reported Structural studies
Key Observations:
  • Methoxy Groups: The methoxy substituent (e.g., in Compound 6 from ) enhances solubility in polar solvents compared to nonpolar alkyl groups . However, bulky substituents like benzyl or phenethyl groups () increase molecular weight and may reduce bioavailability .
  • Amine Position : The 4-amine group is conserved across most analogues and is critical for hydrogen bonding with biological targets, such as kinase ATP-binding pockets .
  • Melting Points : Derivatives with aromatic substituents (e.g., 7-benzyl in ) exhibit higher melting points (>140°C) due to increased π-π stacking and crystallinity .
Anticancer Activity:
  • N4-Aryl Derivatives : Substitution at N4 with electron-rich aryl groups (e.g., 4-methoxyphenyl in Compound 6, ) enhances antitumor potency by improving target affinity. For example, N4-(3,4-dichlorophenyl) derivatives (Compound 5, ) show moderate activity against leukemia cell lines (IC₅₀ ~1–10 µM) .
  • 2-Amino Derivatives: 2-Amino-substituted compounds () demonstrate superior activity in inhibiting tubulin polymerization, with IC₅₀ values < 100 nM in breast cancer models .
Kinase Inhibition:
  • Aurora Kinase Inhibitors: Trisubstituted derivatives (e.g., 2,6,7-trisubstituted compounds in ) show nanomolar inhibition (IC₅₀ = 2–50 nM) by occupying the hydrophobic back pocket of Aurora kinases .

Biologische Aktivität

2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C8H9N5O
Molecular Weight: 179.19 g/mol
CAS Number: 123456-78-9 (for illustrative purposes)

The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The methoxy group at the 2-position enhances its solubility and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed potent inhibition of the PKB (Protein Kinase B) pathway, which is crucial in cancer cell proliferation and survival.

CompoundTargetIC50 (µM)Selectivity
This compoundPKB0.210 - 0.530High compared to PKA

In vivo studies have shown that this compound can inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Antitubercular Activity

Another area of interest is the compound's efficacy against Mycobacterium tuberculosis. A derivative with a similar structure exhibited a minimum inhibitory concentration (MIC) of 0.488 µM against a GFP reporter strain of M. tuberculosis, indicating strong antitubercular activity without significant cytotoxicity to human cell lines .

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways. The interaction with PKB leads to the modulation of downstream signaling cascades that are vital for cell survival and proliferation.

Case Studies

  • PKB Inhibition : A study on various pyrrolo[2,3-d]pyrimidine derivatives highlighted their ability to selectively inhibit PKB over PKA, showcasing a selectivity ratio of up to 150-fold .
  • Antitubercular Efficacy : In vitro testing revealed that compounds derived from this scaffold could effectively inhibit the growth of M. tuberculosis, with some derivatives outperforming traditional antibiotics like Rifampicin .

Safety Profile

The safety profile of this compound appears favorable based on preliminary studies. It demonstrated low cytotoxicity in normal cell lines while maintaining efficacy against targeted pathogens and cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

The synthesis typically involves nucleophilic substitution of a 4-chloropyrrolopyrimidine precursor with methoxy-containing reagents. For example, acid-mediated reactions in isopropanol with HCl catalysis can yield derivatives via substitution at the 4-position . Cyclization reactions using phosphorus pentoxide or diethyl ethoxymethylenemalonate are also foundational steps for constructing the pyrrolopyrimidine core .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., methoxy groups at δ ~3.8–4.0 ppm and aromatic protons at δ ~6.5–8.5 ppm) .
  • HRMS (ESI or APCI) : Validate molecular weight with <5 ppm error (e.g., calculated vs. experimental mass for [M+H]+ ions) .
  • IR Spectroscopy : Identify functional groups like NH stretches (~3100–3400 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What are the primary biological targets of pyrrolo[2,3-d]pyrimidine derivatives?

These compounds often target kinase pathways, such as VEGFR-2, due to structural mimicry of ATP-binding domains. Anti-tumor activity is frequently evaluated via enzymatic assays (IC50 values) and cell viability tests (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 48 h to 5 minutes) while maintaining yields >75% .
  • Catalyst Screening : Fe(acac)₃ or Pd/C can improve regioselectivity in cyclization steps .

Q. What strategies address contradictory data in biological activity studies for pyrrolopyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) to isolate contributions to potency .
  • Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ELISA) and cellular (e.g., Western blot for phosphorylated targets) methods .

Q. What are the implications of structural modifications on VEGFR-2 inhibition?

  • Methoxy Groups : Enhance solubility but may reduce binding affinity due to steric hindrance.
  • Aromatic Substituents : Electron-withdrawing groups (e.g., -CF₃) improve inhibitory potency by stabilizing π-π interactions in the kinase active site .

Q. How should researchers design experiments to assess pharmacokinetic properties?

  • In Vitro ADME : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .
  • In Vivo Studies : Monitor plasma half-life (t₁/₂) and bioavailability in rodent models, adjusting logP values via substituent modifications to enhance absorption .

Q. What are the challenges in synthesizing derivatives with specific substituents (e.g., fluorinated or bulky groups)?

  • Steric Hindrance : Bulky substituents (e.g., naphthyl) require microwave-assisted or high-temperature reactions to overcome kinetic barriers .
  • Fluorine Incorporation : Use fluorinated amines in SNAr reactions, but monitor for side reactions like defluorination under acidic conditions .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy be evaluated?

  • Dose Escalation Studies : Compare IC50 values (in vitro) with effective plasma concentrations (in vivo) to identify bioavailability limitations .
  • Metabolite Profiling : Use LC-MS to detect inactive or toxic metabolites that reduce in vivo efficacy .

Q. Why do some pyrrolopyrimidine derivatives exhibit off-target effects in kinase assays?

  • Kinase Panel Screening : Test against broad kinase panels (e.g., 100+ kinases) to identify non-selective binding. Adjust the core structure (e.g., piperidine substitutions) to improve selectivity .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in isopropanol/HCl or microwave-assisted routes .
  • Biological Assays : Standardize enzymatic (VEGFR-2 ELISA) and cellular (HUVEC proliferation) testing .
  • Analytical Tools : HRMS and 2D NMR (COSY, HSQC) for unambiguous structural confirmation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.